molecular formula C9H10BrN B8143105 2-Bromo-6-cyclopropylaniline

2-Bromo-6-cyclopropylaniline

Cat. No.: B8143105
M. Wt: 212.09 g/mol
InChI Key: UXVQOJGJRAEOTL-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclopropylaniline is an organic compound with the molecular formula C9H10BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the second position and a cyclopropyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-cyclopropylaniline can be synthesized through several methods. One common approach involves the bromination of 6-cyclopropylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Another method involves the Buchwald-Hartwig amination reaction, where 2-bromoaniline is reacted with cyclopropylamine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclopropylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopropylaniline using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 2-substituted-6-cyclopropylaniline derivatives.

    Oxidation: Formation of 2-bromo-6-cyclopropyl nitrosoaniline or 2-bromo-6-cyclopropyl nitroaniline.

    Reduction: Formation of 6-cyclopropylaniline.

Scientific Research Applications

2-Bromo-6-cyclopropylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that are useful in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It may also be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclopropylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards its targets. The bromine atom may also participate in halogen bonding interactions, further affecting the compound’s biological activity .

Comparison with Similar Compounds

2-Bromo-6-cyclopropylaniline can be compared with other similar compounds, such as:

    2-Bromoaniline: Lacks the cyclopropyl group, which may result in different reactivity and biological activity.

    6-Cyclopropylaniline:

    2-Chloro-6-cyclopropylaniline: Similar structure but with a chlorine atom instead of bromine, which may lead to differences in reactivity and properties.

The presence of both the bromine atom and the cyclopropyl group in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

2-bromo-6-cyclopropylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVQOJGJRAEOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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